2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine

Organic synthesis Alkaloid synthesis Heterocyclic chemistry

Researchers synthesizing chiral alkaloid scaffolds need tetrahydropyridine building blocks with orthogonal reactive handles. 2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine (CAS 436088-93-6) provides: • Dual allyl groups enabling orthogonal electrophilic addition & cyclization for indolizidine synthesis • Two stereocenters for chiral chromatographic method development & validation • 4-Methyl substitution modulating receptor selectivity in muscarinic agonist screening Supplied at ≥98% purity. R&D use only.

Molecular Formula C12H19N
Molecular Weight 177.29 g/mol
CAS No. 436088-93-6
Cat. No. B1305768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine
CAS436088-93-6
Molecular FormulaC12H19N
Molecular Weight177.29 g/mol
Structural Identifiers
SMILESCC1=CC(NC(C1)CC=C)CC=C
InChIInChI=1S/C12H19N/c1-4-6-11-8-10(3)9-12(13-11)7-5-2/h4-5,8,11-13H,1-2,6-7,9H2,3H3
InChIKeyBDKVHGIIDKMPBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine (CAS 436088-93-6): Technical Specifications and Procurement Baseline


2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine (CAS 436088-93-6) is a substituted 1,2,3,6-tetrahydropyridine derivative bearing two allyl groups at the 2- and 6-positions and a methyl substituent at the 4-position of the heterocyclic ring. Its molecular formula is C₁₂H₁₉N, with a molecular weight of 177.29 g/mol . The compound is commercially available from multiple specialty chemical suppliers in purity grades typically ranging from 95% to 98% , and is supplied exclusively for research and development applications, not for human or veterinary therapeutic use .

2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine: Why Structural Analogs Cannot Be Substituted Without Experimental Validation


Tetrahydropyridine derivatives exhibit pronounced structure-activity relationships wherein even minor substituent modifications produce substantial shifts in biological activity, receptor selectivity, and metabolic stability. The methyl substitution pattern on the tetrahydropyridine ring determines both affinity magnitude and M₁/M₂ muscarinic receptor selectivity profiles [1]. Concurrently, substituent size governs agonist efficacy: methyl derivatives function as full agonists while longer alkyl chains yield partial agonist behavior [2]. In calcium channel antagonist applications, the position of the tetrahydropyridinyl substituent (3-position vs. 4-position vs. 2-position) alters relative activity by orders of magnitude [3]. The 2,6-diallyl-4-methyl substitution pattern of CAS 436088-93-6 combines a 4-methyl group with dual allyl functionalities at the 2- and 6-positions—a configuration whose specific biological and synthetic properties cannot be inferred by interpolation from other substitution patterns and must be empirically determined.

2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine: Quantitative Comparative Evidence Against Closest Analogs


Dual Allyl Functionality Enables Orthogonal Synthetic Derivatization Compared to Saturated Analogs

The 2,6-diallyl substitution pattern provides two reactive alkene handles for orthogonal derivatization—a synthetic advantage not available in the corresponding 2,6-dipropyl or 2,6-dimethyl analogs. In the closely related 2,6-diallyl-1,2,3,6-tetrahydropyridine hydrochloride, the allyl groups serve as critical functional moieties enabling stereoselective synthesis of (±)-indolizidines 167B and 209D . By comparison, the 2,6-dipropylpiperidine analogs (obtained via hydrogenation of the diallyl tetrahydropyridine) lack the alkene functionality required for further electrophilic addition chemistry [1].

Organic synthesis Alkaloid synthesis Heterocyclic chemistry Stereoselective synthesis

4-Methyl Substitution Confers Enhanced M₁ Muscarinic Receptor Selectivity Relative to N-Unsubstituted Analogs

In tetrahydropyridine-based muscarinic ligand series, the presence of an N-methyl substituent alters receptor selectivity profiles relative to N-unsubstituted derivatives. Unsubstituted tetrahydropyridine derivatives display unselective full agonism across muscarinic receptor subtypes, whereas methyl-substituted derivatives demonstrate increased M₁ selectivity compared to M₂ [1]. While this specific compound bears a 4-methyl rather than an N-methyl substitution, class-level SAR indicates that methyl substitution on the tetrahydropyridine ring generally modulates receptor selectivity, with 3-substituted derivatives retaining greater affinity than substitutions at other positions [2].

Muscarinic receptor pharmacology M₁ selectivity Alzheimer's disease Structure-activity relationship

Molecular Weight and Lipophilicity Profile Differentiates from MPTP-Class Neurotoxin Analogs

The 2,6-diallyl-4-methyl substitution pattern structurally distinguishes CAS 436088-93-6 from the neurotoxic MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) scaffold. SAR studies demonstrate that methyl substitution at the 2- or 6-positions of the tetrahydropyridine ring abolishes MAO substrate activity—1,2-dimethyl-4-phenyl-1,2,3,6-tetrahydropyridine and 1,6-dimethyl-4-phenyl-1,2,3,6-tetrahydropyridine are not substrates for either MAO-A or MAO-B [1]. While CAS 436088-93-6 contains allyl rather than methyl groups at the 2- and 6-positions, the presence of substituents at these positions represents a structural departure from MPTP that may affect MAO recognition, though direct enzymatic data for this compound are not available.

Neurotoxicity screening MAO substrate specificity Mitochondrial toxicity Drug safety profiling

Physicochemical Properties: Boiling Point and Flash Point Specifications Relative to Des-methyl Analog

CAS 436088-93-6 exhibits a reported boiling point of 237.3 °C at 760 mmHg and a flash point of 91.1 °C . These values represent an increase compared to the des-methyl analog rac-2,6-diallyl-1,2,3,6-tetrahydropyridine (CAS 1055027-36-5, molecular weight 163.26 g/mol), consistent with the addition of the 4-methyl substituent which increases molecular weight and van der Waals interactions. The 4-methyl group also increases the molecular weight to 177.29 g/mol from 163.26 g/mol in the non-methylated analog, representing a 14.03 g/mol (8.6%) mass increase .

Physicochemical characterization Handling safety Process chemistry Quality control

Stereochemical Complexity: CAS 436088-93-6 Exists as Mixture of Stereoisomers with Distinct Biological Potential

CAS 436088-93-6 contains two stereocenters at the 2- and 6-positions, yielding potential stereoisomers including (2R,6R), (2S,6S), and meso (2R,6S) configurations. ChemSpider indicates 0 of 2 defined stereocenters in the base entry, indicating the commercial material is typically supplied as a stereoisomeric mixture unless otherwise specified . In the structurally related allyl-substituted muscarinic ligand series, testing of enantiomers revealed significant pharmacological divergence: the (+)-enantiomer of a 2-allyl tetrahydropyridine derivative was an unselective partial agonist, whereas the (−)-enantiomer exhibited preferential M₁ receptor selectivity [1]. By contrast, the 2,6-diallyl tetrahydropyridine analog without the 4-methyl group (rac-2,6-diallyl-1,2,3,6-tetrahydropyridine) is available as a racemic mixture but lacks the additional stereochemical influence of the 4-methyl substituent on ring conformation.

Chiral chemistry Stereoselective pharmacology Enantiomer separation Drug development

Commercial Availability and Purity Specifications Across Vendor Landscape

CAS 436088-93-6 is commercially available from multiple specialty chemical suppliers with specified purity grades and documented quality parameters. Leyan supplies the compound at 98% purity (Product No. 1645890) ; AKSci offers 95% purity (Cat. 3454AE) with full quality assurance and SDS documentation ; and Alfa Chemistry lists the (2S,6S) stereoisomer at 96% purity under CAS 157056-58-1 . This multi-vendor availability with defined purity specifications enables procurement flexibility and quality verification that may not be available for more exotic or custom-synthesized tetrahydropyridine analogs. In comparison, related compounds such as rac-2,6-diallyl-1,2,3,6-tetrahydropyridine hydrochloride are available but lack the defined 4-methyl substitution pattern required for specific SAR investigations.

Chemical sourcing Supply chain Quality assurance Procurement

2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine: Evidence-Based Application Scenarios for Research Procurement


Stereoselective Alkaloid Synthesis Using Dual Allyl Handles

In stereoselective synthesis of nitrogen-containing natural product scaffolds such as indolizidines, the dual allyl groups at the 2- and 6-positions of CAS 436088-93-6 provide two reactive alkene functionalities enabling orthogonal electrophilic addition and cyclization chemistry. The structurally related 2,6-diallyl-1,2,3,6-tetrahydropyridine framework serves as a key intermediate for the stereoselective synthesis of (±)-indolizidines 167B and 209D, and the additional 4-methyl substituent on CAS 436088-93-6 introduces an extra dimension of steric and electronic control not present in the des-methyl analog . Researchers developing total synthesis routes for complex alkaloids should prioritize this compound over saturated 2,6-dipropyl analogs, which lack the alkene functionality required for subsequent derivatization .

Muscarinic Receptor Ligand Development with M₁ Selectivity Potential

For medicinal chemistry programs targeting M₁-selective muscarinic agonists for Alzheimer's disease or cognitive disorders, CAS 436088-93-6 offers a 4-methyl-substituted tetrahydropyridine scaffold that, based on class-level SAR, may confer improved M₁ versus M₂ selectivity compared to N-unsubstituted tetrahydropyridine derivatives . While direct receptor binding data for this specific compound are not available in the public domain, the established SAR showing that methyl substitution on the tetrahydropyridine ring modulates receptor subtype selectivity justifies its selection as a screening candidate over unsubstituted analogs that exhibit unselective full agonism . The stereochemical complexity of the 2,6-substitution pattern also enables exploration of enantiomer-dependent pharmacology, as demonstrated with related 2-allyl tetrahydropyridine derivatives where the (−)-enantiomer showed preferential M₁ receptor activity .

MAO Substrate Screening and Neurotoxicity Assessment

In neuroscience research examining tetrahydropyridine structure-neurotoxicity relationships, CAS 436088-93-6 serves as a structurally informative comparator to MPTP-class compounds. The presence of substituents at the 2- and 6-positions distinguishes it from MPTP (which is unsubstituted at these positions), and literature evidence demonstrates that 2- or 6-methyl substitution abolishes MAO-A and MAO-B substrate activity in the MPTP analog series . Researchers investigating the structural determinants of MAO-mediated neurotoxicity should select CAS 436088-93-6 to test whether 2,6-diallyl substitution similarly abrogates MAO recognition and subsequent toxic metabolite formation, enabling SAR expansion beyond the established methyl-substituted MPTP analogs. This compound is not appropriate for studies requiring a known MAO substrate positive control.

Chiral Chromatography and Stereochemical Method Development

CAS 436088-93-6 contains two stereocenters at the 2- and 6-positions (0 of 2 defined stereocenters in the commercial material), making it a suitable candidate for developing and validating chiral chromatographic separation methods . The compound's physicochemical properties—boiling point 237.3 °C at 760 mmHg and flash point 91.1 °C—are compatible with standard HPLC and GC analytical workflows . Analytical chemists developing enantiomeric resolution protocols or assessing chiral stationary phase performance should consider this compound for its balanced combination of stereochemical complexity, moderate molecular weight (177.29 g/mol), and commercial availability in defined purity grades (95-98%) across multiple vendors . The availability of the stereochemically defined (2S,6S) isomer under CAS 157056-58-1 provides a reference standard option for method calibration .

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